4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
Overview
Description
4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is an aromatic ketone known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a tert-butylphenyl group, a pyridinyl group, and a pyrrole-2-carboxamide moiety, making it a versatile molecule in various chemical reactions and studies .
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the assembly of the complex structure of the compound.
Chemical Reactions Analysis
4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is widely used in scientific research due to its unique chemical properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in studies involving enzyme inhibition and protein-ligand interactionsIn industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups and structural complexity. Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.
Aromatic ketones: These compounds share the ketone functional group but may have different aromatic rings or substituents.
Pyrrole derivatives: These compounds contain the pyrrole ring but may have different substituents or functional groups.
Each of these similar compounds has its own unique properties and applications, making this compound a valuable addition to the family of aromatic ketones and pyrrole derivatives.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-23(2,3)18-9-7-16(8-10-18)21(27)17-14-20(26-15-17)22(28)25-13-11-19-6-4-5-12-24-19/h4-10,12,14-15,26H,11,13H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGFRQPXYLMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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